Anti-Gram-Positive Potency of the N-[2-(Thiophen-3-yl)ethyl] Pharmacophore in Quinolone Conjugates vs. Ciprofloxacin and Norfloxacin
The target compound serves as a direct precursor for introducing the N-[2-(thiophen-3-yl)ethyl] group into piperazinyl quinolones. When this group was incorporated at the C-7 position of ciprofloxacin analogues, the resulting conjugates demonstrated inhibition against all tested Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), that was comparable to or superior to the reference drugs norfloxacin and ciprofloxacin . This differentiation is attributable to the unique thiophene-3-ylethyl side chain, which is absent in alternative methanesulfonamide building blocks such as N-methyl-methanesulfonamide or N-phenyl-methanesulfonamide.
| Evidence Dimension | In vitro antibacterial activity of final quinolone conjugates bearing the N-[2-(thiophen-3-yl)ethyl] pharmacophore |
|---|---|
| Target Compound Data | Quinolone conjugates derived from target compound: activity against all Gram-positive strains (including MRSA) comparable or superior to reference drugs norfloxacin and ciprofloxacin |
| Comparator Or Baseline | Norfloxacin and ciprofloxacin (reference fluoroquinolone antibiotics) |
| Quantified Difference | Qualitative statement: 'comparable or superior' inhibition against Gram-positive organisms including MRSA; individual minimum inhibitory concentration (MIC) values provided in the primary publication for each conjugate derivative . |
| Conditions | In vitro antibacterial susceptibility testing against a panel of Gram-positive and Gram-negative bacterial strains (Chem. Pharm. Bull. 2007; 55(6): 894–898). |
Why This Matters
For procurement decisions in antibacterial medicinal chemistry programs, this compound provides access to a validated pharmacophoric group that has demonstrated enhanced anti-Gram-positive potency in final drug candidates relative to clinically used fluoroquinolones.
- [1] Letafat, B., et al. (2007). Synthesis and antibacterial activity of new N-[2-(thiophen-3-yl)ethyl]piperazinyl quinolones. Chemical and Pharmaceutical Bulletin, 55(6), 894–898. PMID: 17541188. View Source
